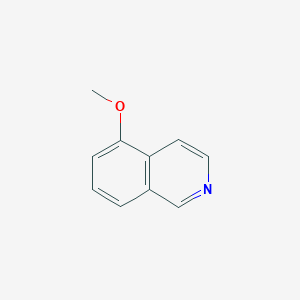

5-Methoxyisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQNEMBSIAIKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548464 | |

| Record name | 5-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90806-58-9 | |

| Record name | 5-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 5-Methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-Methoxyisoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its rigid bicyclic framework and the presence of a basic nitrogen atom provide a versatile template for molecular design, enabling a wide range of biological activities.[3] Within this esteemed class of compounds, this compound emerges as a particularly valuable building block for medicinal chemists and materials scientists. The strategic placement of the methoxy group at the C5 position significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, making it a key intermediate in the synthesis of complex molecular architectures with tailored functions.[4] This guide offers an in-depth exploration of the chemical properties of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's fundamental properties is paramount for its successful application. This section details the physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | [5] |

| Molecular Weight | 159.18 g/mol | [5] |

| Appearance | Not explicitly found, typically a solid or oil | |

| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 108.4 ± 10.1 °C | [6] |

| LogP | 1.87 | [6] |

| CAS Number | 90806-58-9 | [5] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following data represent the characteristic spectral features of the molecule. Note: Experimental spectral data for this compound was not explicitly found in the search results. The following are predicted values and typical ranges based on related structures.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group. Protons on the isoquinoline ring typically resonate between 7.0 and 9.0 ppm.[7] The methoxy protons (-OCH₃) would appear as a sharp singlet, typically around 3.7 to 4.0 ppm.[7] The precise chemical shifts and coupling constants are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Aromatic carbons in isoquinoline derivatives generally appear in the range of 100-160 ppm. The carbon of the methoxy group is expected to have a chemical shift in the range of 55-62 ppm.[8]

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of the functional groups present. Key absorptions for this compound would include:

-

Aromatic C-H stretch: 3100–3000 cm⁻¹[9]

-

Aliphatic C-H stretch (from methoxy group): 3000–2850 cm⁻¹[9]

-

C=C and C=N stretching (aromatic ring): 1600–1400 cm⁻¹[9]

-

C-O stretch (methoxy ether): 1320–1000 cm⁻¹ (likely a strong band)[9]

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (159.18).[10] Fragmentation patterns would likely involve the loss of a methyl group (•CH₃) from the methoxy moiety, leading to a significant peak at m/z 144, or the loss of a formyl radical (•CHO), resulting in a peak at m/z 130.

Table 2: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic Protons | 7.0 - 9.0 ppm |

| Methoxy Protons (-OCH₃) | ~3.7 - 4.0 ppm (singlet) | |

| ¹³C NMR | Aromatic Carbons | 100 - 160 ppm |

| Methoxy Carbon (-OCH₃) | 55 - 62 ppm | |

| IR | Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ |

| C=C, C=N Stretches | 1600 - 1400 cm⁻¹ | |

| C-O Stretch | 1320 - 1000 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | ~159 |

| Fragment (M-CH₃)⁺ | ~144 |

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a chemical building block.

Synthetic Routes

Two classical and robust methods for the synthesis of the isoquinoline core, which can be adapted for this compound, are the Pomeranz-Fritsch and Bischler-Napieralski reactions.

-

Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization involves the reaction of a benzalaminoacetal.[11][12] For the synthesis of this compound, the starting materials would be 3-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic cyclization.[12] The presence of the electron-donating methoxy group facilitates the cyclization under milder conditions.[11]

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13][14] To synthesize this compound, the precursor would be N-(2-(3-methoxyphenyl)ethyl)formamide. The reaction yields a 3,4-dihydroisoquinoline intermediate, which is then dehydrogenated to the aromatic isoquinoline.[13]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-deficient pyridine ring.

-

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic attack by the electron-donating methoxy group. Substitution is expected to occur primarily at the positions ortho and para to the methoxy group, with steric hindrance influencing the regioselectivity. The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic substitution.

-

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles, such as alkyl halides, leading to the formation of quaternary isoquinolinium salts. It can also be oxidized to the corresponding N-oxide.

-

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized derivatives.[4]

Application in Medicinal Chemistry and Drug Development

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[2][3] The 5-methoxy substitution can be a key determinant in the biological activity of these compounds.

Derivatives of 5-methoxyquinoline (a related scaffold) have been identified as potent inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers.[15] For instance, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine displayed an IC₅₀ value of 1.2 μM against EZH2.[15] This highlights the potential of the 5-methoxy substituted heterocyclic core as a starting point for the design of novel enzyme inhibitors.

The this compound moiety can contribute to a molecule's overall physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for drug-target interactions and pharmacokinetic profiles. Its rigid structure can also serve to orient other functional groups in a defined spatial arrangement for optimal binding to a biological target.

Experimental Protocols

Representative Protocol: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-substituted-3,4-dihydroisoquinoline (adapted for this compound synthesis)

This is a generalized procedure based on the Bischler-Napieralski reaction and would require optimization for the specific synthesis of this compound.

-

Amide Formation: To a solution of 2-(3-methoxyphenyl)ethylamine in a suitable solvent (e.g., dichloromethane), an acylating agent (e.g., formic acid or its derivative for an unsubstituted C1) is added, often in the presence of a coupling agent or after conversion to an acid chloride. The reaction is stirred until completion to yield N-(2-(3-methoxyphenyl)ethyl)formamide.

-

Cyclization: The dried amide is dissolved in a dehydrating agent such as phosphorus oxychloride (POCl₃). The mixture is heated under reflux for several hours.[13]

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and basified with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to neutralize the excess acid.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude 3,4-dihydro-5-methoxyisoquinoline is then purified, typically by column chromatography.

-

Aromatization: The resulting dihydroisoquinoline can be aromatized to this compound using a suitable oxidizing agent, such as palladium on carbon (Pd/C) in a high-boiling solvent.

Safety, Handling, and Storage

Hazard Identification: While a specific safety data sheet for this compound was not found, related methoxy-substituted quinolines and isoquinolines are classified with the following hazards:

-

Acute oral, dermal, and inhalation toxicity (Category 4).[6][11]

-

Specific target organ toxicity (single exposure), may cause respiratory irritation.[6]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound is a heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, allow for the construction of complex and diverse molecular architectures. While the isoquinoline scaffold is well-represented in numerous bioactive compounds, the specific contributions and applications of the 5-methoxy substitution warrant further investigation. Future research efforts focused on the synthesis and biological evaluation of novel this compound derivatives are likely to uncover new therapeutic agents and functional materials with unique and valuable properties.

References

Click to expand

-

Chemsrc. This compound | CAS#:90806-58-9. [Link]

-

Pomeranz-Fritsch Reaction. [Link]

-

PubChem. This compound | C10H9NO | CID 13754283. [Link]

-

Wikipedia. Pomeranz–Fritsch reaction. [Link]

-

SpectraBase. 5-Methoxyquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

-

Cai, J., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 25(22), 5432. [Link]

-

Filo. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. [Link]

-

Rzaczynska, Z., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]

-

Szymański, P., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5347. [Link]

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). [Link]

-

SpectraBase. 5-Methoxy-8-methylquinoline - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Canada.ca. Routes of Workplace Exposure. [Link]

-

UCLA. Table of Characteristic IR Absorptions. [Link]

-

University of Illinois. Chemical Hazard Classification (GHS). [Link]

-

NIST WebBook. Isoquinoline. [Link]

-

NIST WebBook. 5-Phenyl-8-methoxy-quinoline. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [Link]

-

Li, Y., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620-7634. [Link]

-

ResearchGate. Solvent effects on infrared spectra of 5-methyl-7-methoxy-iso-flavone in single solvent systems. [Link]

-

eCampusOntario Pressbooks. 29.7 Mass Spectrometry (MS). [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Specac Ltd. How to Read and Interpret the IR Spectra. [Link]

-

NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. sdiarticle4.com [sdiarticle4.com]

- 6. fishersci.com [fishersci.com]

- 7. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. fishersci.com [fishersci.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. rsc.org [rsc.org]

- 15. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide to the Physical Properties of 5-Methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisoquinoline, a heterocyclic aromatic compound, serves as a pivotal structural motif in medicinal chemistry and materials science. Its isoquinoline core is a key component in a wide array of biologically active natural products and synthetic pharmaceuticals. The strategic placement of a methoxy group at the 5-position significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions, making a thorough understanding of its physical characteristics essential for its effective application in research and development. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of its spectral data.

Core Physical and Chemical Properties

A foundational understanding of a compound's physical properties is paramount for its handling, formulation, and application. The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| CAS Number | 90806-58-9 | [1][2] |

| Physical Form | Liquid | [3] |

| Boiling Point | 295.6 °C at 760 mmHg | [4] |

| Density | 1.1 g/cm³ (predicted) | [5] |

| Purity | 97% | [3] |

Elucidation of Molecular Structure: Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics and provide a framework for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The electron-donating methoxy group at the C5 position influences the chemical shifts of the protons on the benzene ring.[2] Protons on the isoquinoline ring system typically appear in the aromatic region (approximately 7.0-9.0 ppm). The three protons of the methoxy group are expected to appear as a sharp singlet, typically in the upfield region of the aromatic signals (around 3.7-4.0 ppm), as they are equivalent and not coupled to other protons.

¹³C NMR (Carbon-13 NMR): A broadband proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, one for each carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. Aromatic carbons generally resonate in the range of 110-160 ppm. The methoxy carbon is expected to produce a signal at a higher field, typically around 55-60 ppm.[6] A general guide to ¹³C NMR chemical shifts can be invaluable for preliminary assignments.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

-

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.[8][9]

-

Aliphatic C-H stretching (methoxy group): Expected to appear in the 3000-2850 cm⁻¹ range.[8]

-

C=C and C=N stretching (aromatic rings): These vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.[8][9]

-

C-O stretching (methoxy group): A strong absorption band is anticipated in the 1320-1000 cm⁻¹ region.[8]

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, making it useful for definitive identification when compared to a reference spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (159.18). The fragmentation pattern can offer further structural insights. For isoquinoline alkaloids, common fragmentation pathways often involve the methoxy group.[11]

Experimental Methodologies: A Practical Guide

The accurate determination of physical properties is reliant on robust and standardized experimental protocols. This section outlines the methodologies for key physical property measurements and spectroscopic analyses.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Determination of Melting and Boiling Points

While this compound is a liquid at room temperature, the determination of its freezing point (melting point) can be achieved through controlled cooling. The boiling point is a key characteristic for liquids.

Boiling Point Determination:

-

Place a small quantity of this compound into a distillation flask.

-

Add boiling chips to ensure smooth boiling.

-

Assemble a distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Solubility Assessment

The solubility of this compound in various solvents is a critical parameter for its use in reactions and formulations. A qualitative assessment can be made by observing the miscibility of the compound with a range of solvents of varying polarities. For a quantitative determination, the following procedure can be employed:

-

Prepare a saturated solution of this compound in the solvent of interest at a constant temperature by adding an excess of the compound to the solvent.

-

Stir the mixture for a sufficient period to ensure equilibrium is reached.

-

Allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Sample Preparation and Analysis

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

The use of a deuterated solvent is necessary for the instrument's lock system.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

FT-IR Spectroscopy:

-

For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer's ion source.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio and detected.

Safety, Handling, and Storage

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is advisable to work in a well-ventilated area or a fume hood. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12][13]

For storage, it should be kept in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, offering valuable information for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these characteristics, from its fundamental physical constants to its detailed spectroscopic profile, is crucial for the successful and safe application of this versatile molecule in scientific endeavors. The outlined experimental protocols provide a solid foundation for the in-house characterization and quality control of this compound.

References

- This compound | 90806-58-9. (n.d.). Sigma-Aldrich. Retrieved January 12, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/ambh2d6f186b

- Electronic Supporting Information for: ... (n.d.). Retrieved January 12, 2026, from https://www.rsc.

- This compound | C10H9NO | CID 13754283. (n.d.). PubChem. Retrieved January 12, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyisoquinoline

- This compound | 90806-58-9. (n.d.). Benchchem. Retrieved January 12, 2026, from https://www.benchchem.com/product/b1338356

- 5-Ethoxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from https://spectrabase.com/spectrum/8QUzsjhsLvd

- This compound | CAS#:90806-58-9. (n.d.). Chemsrc. Retrieved January 12, 2026, from https://www.chemsrc.com/en/cas/90806-58-9_1079091.html

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich. Retrieved January 12, 2026, from https://www.sigmaaldrich.com/sds/aldrich/i28208

- SAFETY DATA SHEET. (n.d.). Acros Organics. Retrieved January 12, 2026, from https://www.fishersci.com/msds?productName=AC179340050

- 5-Methoxyquinoline | C10H9NO | CID 594377. (n.d.). PubChem. Retrieved January 12, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxyquinoline

- 5-methylisoquinoline - 62882-01-3, C10H9N, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from https://www.chemsynthesis.com/base/chemical-structure-62882-01-3.html

- 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). (n.d.). HMDB. Retrieved January 12, 2026, from https://hmdb.ca/spectra/nmr_one_d/22

- Safety Data Sheet. (2023, January 17). Cayman Chemical. Retrieved January 12, 2026, from https://www.caymanchem.com/msdss/14551m.pdf

- SAFETY DATA SHEET. (2025, July 1). TCI Chemicals. Retrieved January 12, 2026, from https://www.tcichemicals.com/GB/en/sds/D2190_EN_EU.pdf

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). HMDB. Retrieved January 12, 2026, from https://hmdb.ca/spectra/nmr_one_d/13

- Isoquinoline. (n.d.). NIST WebBook. Retrieved January 12, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C119653&Type=Mass

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Retrieved January 12, 2026, from https://pubmed.ncbi.nlm.nih.gov/23270456/

- Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. (n.d.). PubMed Central. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3875850/

- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from https://www.researchgate.

- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific. Retrieved January 12, 2026, from https://www.fishersci.com/msds?productName=AC220670050

- 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 12, 2026, from https://chem.libretexts.org/Courses/Oregon_State_University/CH_334%3A_Organic_Chemistry_I/CH_335%3A_Organic_Chemistry_II/CH_362%3A_Spectroscopy_for_Organic_Chemists/13C_NMR_Chemical_Shifts

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from https://www.organicchemistrydata.org/hansreich/resources/nmr/?

- A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 12, 2026, from https://www.compoundchem.com/2015/05/21/13c-nmr/

- This compound | 90806-58-9. (n.d.). ChemScene. Retrieved January 12, 2026, from https://www.chemscene.com/products/5-Methoxyisoquinoline-90806-58-9.html

- Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. (2022). PubMed Central. Retrieved January 12, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9170366/

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from https://orgchemboulder.com/Spectroscopy/irtutor/irchart.shtml

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved January 12, 2026, from https://www.youtube.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 12, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/12%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups

- Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved January 12, 2026, from https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 12, 2026, from https://pubs.acs.org/doi/10.1021/acs.oprd.6b00348

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from https://www.

Sources

- 1. This compound | C10H9NO | CID 13754283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 90806-58-9 [sigmaaldrich.com]

- 4. This compound | 90806-58-9 [sigmaaldrich.com]

- 5. This compound | CAS#:90806-58-9 | Chemsrc [chemsrc.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 5-Methoxyquinoline | C10H9NO | CID 594377 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methoxyisoquinoline: A Comprehensive Technical Guide for Advanced Research

Introduction: The Significance of the Isoquinoline Scaffold in Chemical and Biological Sciences

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1] Its derivatives are prolific in nature, forming the structural core of a vast class of pharmacologically potent alkaloids, including the analgesic morphine, the antimicrobial berberine, and the vasodilator papaverine.[1] The unique electronic and structural properties of the isoquinoline nucleus have established it as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous synthetic isoquinoline-based compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and neuroprotective agents.[1][2][3]

5-Methoxyisoquinoline, a synthetically derived member of this family, serves as a crucial building block in the synthesis of more complex molecules. The strategic placement of the electron-donating methoxy group at the C5 position significantly influences the electronic properties of the aromatic system, activating the benzene ring towards electrophilic substitution and providing a handle for further functionalization.[1] This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its detailed analytical characterization and safe handling.

Physicochemical and Spectroscopic Data Summary

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | [4] |

| Molecular Weight | 159.18 g/mol | [4] |

| Exact Mass | 159.068413911 Da | [4] |

| CAS Number | 90806-58-9 | [4] |

| Appearance | Liquid | |

| Boiling Point | 295.6 ± 13.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 108.4 ± 10.1 °C | [5] |

| LogP | 1.87 | [5] |

| pKa | The pKa of the conjugate acid of isoquinoline is 5.4. The electron-donating methoxy group at the 5-position is expected to slightly increase the basicity of the nitrogen atom, resulting in a slightly higher pKa. | |

| Solubility | Soluble in common organic solvents such as chloroform, acetone, and methanol. |

Table 2: Key Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | See Table 4 for predicted values |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | See Table 5 for predicted values |

| GC-MS (EI) | Molecular Ion (M⁺) | m/z 159 |

| FTIR | Characteristic Peaks (cm⁻¹) | ~3050 (Aromatic C-H), ~1620, 1580, 1470 (C=C/C=N stretch), ~1260, 1030 (C-O stretch) |

Synthetic Methodologies for this compound and Its Derivatives

The construction of the this compound core can be achieved through several classic named reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus.[6][7] For the synthesis of this compound, the key starting materials are 3-methoxybenzaldehyde and an aminoacetaldehyde acetal.

The reaction proceeds in two main stages: the formation of a Schiff base (benzalaminoacetal) followed by an acid-catalyzed intramolecular electrophilic cyclization.[7]

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

Materials:

-

3-Methoxybenzaldehyde

-

Aminoacetaldehyde diethyl acetal

-

Concentrated Sulfuric Acid

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.

-

Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the Schiff base formation (monitor by TLC).

-

Remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

-

-

Cyclization:

-

Cool the crude benzalaminoacetal in an ice bath.

-

Slowly add concentrated sulfuric acid (5-10 eq) with vigorous stirring. The reaction is exothermic.

-

Allow the mixture to warm to room temperature and then heat at 80-100°C for 2-4 hours (monitor by TLC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized to the corresponding isoquinolines.[8] This method is particularly effective for aromatic rings bearing electron-donating groups.

The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8] The mechanism is believed to proceed through a nitrilium ion intermediate.

Caption: Mechanism of the Bischler-Napieralski Reaction.

Detailed Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

-

¹H NMR Acquisition (400 MHz):

-

Pulse Program: Standard single-pulse.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition (100 MHz):

-

Pulse Program: Standard proton-decoupled.

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Table 4: Predicted ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | ~9.2 | s | - | Singlet, deshielded by adjacent nitrogen. |

| H-3 | ~8.5 | d | ~5.8 | Doublet, deshielded by nitrogen. |

| H-4 | ~7.6 | d | ~5.8 | Doublet, coupled to H-3. |

| H-6 | ~7.1 | d | ~7.5 | Doublet, ortho to methoxy group. |

| H-7 | ~7.5 | t | ~8.0 | Triplet, coupled to H-6 and H-8. |

| H-8 | ~7.9 | d | ~8.5 | Doublet, deshielded by proximity to the pyridine ring. |

| -OCH₃ | ~4.0 | s | - | Singlet, typical for a methoxy group on an aromatic ring. |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~152 | Deshielded by nitrogen. |

| C-3 | ~143 | Deshielded by nitrogen. |

| C-4 | ~120 | |

| C-4a | ~128 | Bridgehead carbon. |

| C-5 | ~155 | Carbon bearing the methoxy group. |

| C-6 | ~108 | Shielded by the ortho methoxy group. |

| C-7 | ~129 | |

| C-8 | ~125 | |

| C-8a | ~135 | Bridgehead carbon. |

| -OCH₃ | ~56 | Typical for a methoxy group carbon. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159. Common fragmentation pathways for methoxy-substituted isoquinolines include the loss of a methyl radical (CH₃•) to give a fragment at m/z 144, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 116.[1]

Chromatographic Purity Analysis

HPLC is a robust method for determining the purity of the synthesized this compound.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Integrated Analytical Workflow

A logical and systematic workflow ensures the comprehensive characterization of this compound.

Caption: Integrated workflow for the purification and characterization of this compound.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from related isoquinoline and quinoline derivatives suggest the following:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

First Aid:

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications:

-

Anticancer Agents: The isoquinoline core is present in many compounds investigated for their antitumor properties.[1]

-

Antimicrobial and Antiviral Agents: Derivatives of isoquinoline have shown promise as antibacterial, antifungal, and antiviral agents.[1][2]

-

Neuroprotective Agents: The neuroprotective potential of isoquinoline alkaloids is an active area of research.[1]

-

Chemical Probes and Materials Science: The fluorescent properties of the isoquinoline ring system make it a useful component in the design of chemical probes for biological imaging and in the development of advanced materials.[1]

Conclusion

This compound is a fundamentally important heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. A comprehensive understanding of its synthesis, purification, and detailed analytical characterization, as outlined in this guide, is crucial for its effective application in the laboratory. The methodologies and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to confidently work with and further explore the potential of this versatile molecule.

References

-

This compound. PubChem. National Center for Biotechnology Information. [Link][4]

-

Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link][6]

-

Chen, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link][1]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link][8]

-

Bischler–Napieralski reaction. Wikipedia. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link][2]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link][3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H9NO | CID 13754283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:90806-58-9 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Methoxyisoquinoline

Introduction: The Significance of 5-Methoxyisoquinoline

This compound is a heterocyclic aromatic compound belonging to the isoquinoline family. The isoquinoline scaffold is a core structural motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological properties. The position of the methoxy group on the isoquinoline ring system profoundly influences the molecule's electronic properties, reactivity, and biological activity, making precise structural confirmation a critical step in research and development. This guide provides a comprehensive overview of the modern analytical workflow for the unambiguous structure elucidation of this compound, intended for researchers, scientists, and professionals in drug development. Our approach emphasizes not just the "how" but the "why," grounding each analytical choice in the principles of chemical structure and spectroscopy.

Core Principle: A Multi-Technique, Self-Validating Approach

The structure elucidation of a novel or synthesized compound is akin to solving a puzzle. No single piece of evidence is sufficient; instead, a confluence of data from orthogonal analytical techniques provides the highest degree of confidence. Our workflow is designed as a self-validating system, where the hypothesis generated from one technique is tested and confirmed by the others. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Chapter 1: Foundational Analysis via Mass Spectrometry

Mass spectrometry is the first-line technique to determine the molecular weight and elemental formula of a compound.[1]

The Causality of Experimental Choice: Why High-Resolution MS?

We select High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass of the molecule. This precision is crucial for calculating a unique elemental formula (C₁₀H₉NO for this compound), which immediately distinguishes the target compound from isomers or impurities with different elemental compositions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution (approx. 10-100 µg/mL) of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[2]

-

Apparatus : A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions :

-

Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature : 250 °C.

-

Injection Volume : 1 µL with a 50:1 split ratio.

-

Oven Program : Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Mass Range : Scan from m/z 40 to 300.

-

-

Data Analysis : Identify the molecular ion peak (M⁺•) and analyze the fragmentation pattern.

Data Presentation: Expected Mass Spectrum

| Feature | Expected m/z | Interpretation |

| Molecular Formula | C₁₀H₉NO | - |

| Exact Mass | 159.0684 | Confirms elemental composition.[1] |

| Molecular Ion (M⁺•) | 159 | Corresponds to the molecular weight of the compound. |

| Fragment [M-CH₃]⁺ | 144 | Loss of a methyl radical from the methoxy group.[3] |

| Fragment [M-CH₃-CO]⁺ | 116 | Subsequent loss of a carbonyl group, a common fragmentation pathway for such structures.[3][4] |

| Fragment [C₉H₇N]⁺• | 129 | Corresponds to the isoquinoline core after loss of the methoxy group and rearrangement.[5] |

Visualization: Fragmentation Pathway

Below is a diagram illustrating the primary fragmentation pathway for this compound under electron ionization.

Chapter 2: Unveiling the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] We use a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build the structure piece by piece.

The Logic of the NMR Workflow

The process is systematic:

-

¹H NMR : Identifies all unique proton environments and their neighboring protons (via splitting patterns).

-

¹³C NMR : Identifies all unique carbon environments.

-

HSQC : Correlates each proton directly to the carbon it is attached to (1-bond C-H correlation).

-

COSY : Shows which protons are coupled to each other (typically through 2 or 3 bonds).

-

HMBC : Connects protons to carbons over longer distances (2 and 3 bonds), revealing the complete molecular skeleton.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Apparatus : A 500 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse.

-

Spectral Width : -2 to 12 ppm.

-

Number of Scans : 16.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled.

-

Spectral Width : 0 to 200 ppm.

-

Number of Scans : 1024.

-

-

2D NMR (COSY, HSQC, HMBC) : Utilize standard, pre-optimized pulse programs provided by the spectrometer software.

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to TMS at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Presentation: Predicted NMR Assignments

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles of aromatic substitution and data from analogous compounds.

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H1 | ~9.2 | s | - |

| H3 | ~8.5 | d | ~6.0 |

| H4 | ~7.6 | d | ~6.0 |

| H6 | ~7.0 | d | ~7.5 |

| H7 | ~7.5 | t | ~8.0 |

| H8 | ~7.8 | d | ~8.5 |

| -OCH₃ | ~4.0 | s | - |

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) |

|---|---|

| C1 | ~152 |

| C3 | ~143 |

| C4 | ~120 |

| C4a | ~128 |

| C5 | ~155 |

| C6 | ~110 |

| C7 | ~129 |

| C8 | ~125 |

| C8a | ~127 |

| -OCH₃ | ~56 |

Note: Chemical shifts of methoxy groups on an aromatic ring typically appear around 56 ppm.[7]

Interpretation and 2D Correlation Analysis

The key to assembling the structure lies in the 2D correlations:

-

HSQC would confirm the direct attachment of each proton in Table 2.1 to its corresponding carbon in Table 2.2.

-

COSY correlations are expected between H3-H4, and H6-H7-H8, confirming the two distinct spin systems of the isoquinoline core.

-

HMBC is the final piece of the puzzle. Key long-range correlations would include:

-

The methoxy protons (~4.0 ppm) to the C5 carbon (~155 ppm).

-

H1 (~9.2 ppm) to C3, C8a.

-

H4 (~7.6 ppm) to C5, C8a.

-

H6 (~7.0 ppm) to C5, C8.

-

Visualization: Key HMBC Correlations

This diagram illustrates the crucial HMBC correlations that piece together the this compound skeleton.

By methodically applying this suite of analytical techniques, the chemical structure of this compound can be determined with an exceptionally high degree of confidence. Each experiment provides a layer of data that, when combined, creates a self-consistent and robust structural proof. This guide serves as a template for the logical and scientifically rigorous elucidation of not only this compound but also its numerous derivatives and related heterocyclic compounds.

References

-

Mettler-Toledo International Inc. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler-Toledo. Retrieved from [Link]

-

Cai, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). 5-Ethoxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. SpectraBase. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 5-Methoxyquinoline. SpectraBase. Retrieved from [Link]

-

Valdés-Martínez, J., et al. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Mexican Chemical Society, 51(3), 149-155. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). isoquinoline, 7-methyl-1-phenoxy-. SpectraBase. Retrieved from [Link]

-

Cai, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Roper, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Research and Education Center. Retrieved from [Link]

- Abraham, R. J., et al. (2009). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

Wiley-VCH GmbH. (n.d.). SpectraBase. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

- Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry & Industrial Journal, 13(2), 122.

- Ramasamy, A. K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry, 7(3), 1066-1070.

- Rössiger, C., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Stefańska, A., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3343.

-

Chemistry For Everyone. (2023, August 30). How Do You Read UV-Vis Spectroscopy Results? [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]

- Sychrovský, V., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 541-549.

- Tiwari, A., & Kumar, R. (2022). UV-Vis Spectroscopy in Analysis of Phytochemicals.

- Reva, I., et al. (2015). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. The Journal of Physical Chemistry A, 119(24), 6296-6308.

- Masike, K., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Anti-Inflammatory and Cytotoxicity Studies of Momordica balsamina Leaf Extract.

- El-Gohary, N. S., & Shaaban, M. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(13), 9037-9048.

- Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(6), 2821-2830.

-

National Center for Biotechnology Information. (n.d.). 7-Methoxyisoquinoline. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved from [Link]

- Laponogov, I., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881.

Sources

- 1. This compound | C10H9NO | CID 13754283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoquinoline [webbook.nist.gov]

5-Methoxyisoquinoline: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of 5-methoxyisoquinoline, a pivotal heterocyclic scaffold in medicinal chemistry. We will delve into its fundamental chemical properties, established synthetic methodologies, and its escalating significance in contemporary drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic application of this versatile molecule. We will dissect key experimental protocols, analyze structure-activity relationships of its derivatives, and visualize the underlying principles that govern its utility in the development of novel therapeutic agents.

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline framework is a "privileged scaffold" in the lexicon of medicinal chemistry, a distinction earned through its recurring presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Since the isolation of morphine in the early 19th century, isoquinoline alkaloids have captivated the scientific community, leading to the discovery of numerous derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[2] this compound, a synthetically accessible derivative, has emerged as a particularly valuable building block. The methoxy group at the 5-position significantly influences the molecule's electronic properties, modulating its reactivity and providing a handle for further functionalization, thereby offering a versatile platform for the rational design of novel drug candidates.

This guide will provide a holistic overview of this compound, from its fundamental nomenclature to its application in cutting-edge drug discovery programs.

Nomenclature and Physicochemical Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section outlines the standardized nomenclature and key physicochemical characteristics of this compound.

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3]

-

Molecular Formula: C₁₀H₉NO

-

Canonical SMILES: COC1=CC=CC2=C1C=CN=C2[3]

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The data presented in Table 1 has been computationally predicted and provides a valuable starting point for in vitro and in vivo evaluation.

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | PubChem[3] |

| XLogP3-AA | 2.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Exact Mass | 159.068413911 Da | PubChem[3] |

| Topological Polar Surface Area | 22.1 Ų | PubChem[3] |

Synthesis of the this compound Scaffold

The efficient construction of the this compound core is a cornerstone of its utility. Several classic and modern synthetic strategies have been developed, with the Pomeranz–Fritsch and Bischler–Napieralski reactions being the most established. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Pomeranz–Fritsch Reaction

The Pomeranz–Fritsch reaction provides a direct route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal.[5][6][7] This method is particularly advantageous as it allows for the pre-installation of the methoxy group on the benzaldehyde precursor.

Conceptual Workflow of the Pomeranz–Fritsch Reaction:

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H9NO | CID 13754283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

The Synthesis of 5-Methoxyisoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif deeply embedded in the landscape of natural products and medicinal chemistry.[1] First isolated from coal tar in 1885, this bicyclic aromatic system, composed of a fused benzene and pyridine ring, forms the structural backbone of a vast and diverse family of alkaloids with potent pharmacological activities.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have long been a cornerstone of drug discovery.[1] 5-Methoxyisoquinoline, a synthetically accessible derivative, serves as a crucial building block in the development of novel therapeutic agents, leveraging its unique electronic properties and steric profile to interact with biological targets. This guide provides an in-depth technical overview of the principal synthetic strategies for accessing this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Classical Approaches to the Isoquinoline Core: Building from First Principles

The construction of the this compound framework has historically relied on powerful name reactions that forge the bicyclic system from acyclic precursors. These methods, while established for over a century, remain highly relevant and are often the most cost-effective routes for large-scale synthesis.

The Pomeranz-Fritsch Reaction: An Acid-Catalyzed Cyclization

A primary and efficient route to this compound is the Pomeranz-Fritsch reaction.[1][2][3][4][5] This acid-catalyzed cyclization involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes intramolecular electrophilic cyclization to yield the isoquinoline core.[1][2] For the synthesis of this compound, the logical starting materials are 3-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal. The electron-donating nature of the methoxy group on the benzaldehyde substrate generally favors the cyclization, leading to good yields.[2][3]

The reaction proceeds in two main stages: the formation of the benzalaminoacetal followed by the acid-catalyzed ring closure. The strong acid protonates the acetal, facilitating the elimination of alcohol molecules and subsequent cyclization onto the electron-rich aromatic ring. Aromatization then leads to the final isoquinoline product.

Caption: General workflow of the Pomeranz-Fritsch synthesis of this compound.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.0 eq).

-

Heat the mixture at reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization and Aromatization

-

Carefully add the crude benzalaminoacetal to a solution of concentrated sulfuric acid (or a mixture of sulfuric and hydrochloric acid) at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture for a specified time, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., sodium hydroxide solution) to a pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

| Parameter | Value | Reference |

| Starting Materials | 3-Methoxybenzaldehyde, Aminoacetaldehyde diethyl acetal | [1] |

| Catalyst | Concentrated H₂SO₄ | [1][3] |

| Typical Yield | Highly dependent on reaction conditions and substituents | [2][4] |

The Bischler-Napieralski Reaction: A Route via Dihydroisoquinolines

The Bischler-Napieralski reaction is another cornerstone in isoquinoline synthesis, providing a robust method for creating 3,4-dihydroisoquinolines from β-arylethylamides.[6][7][8][9] These intermediates can then be readily aromatized to the corresponding isoquinolines.[9] For the synthesis of this compound, the required precursor is N-[2-(3-methoxyphenyl)ethyl]acetamide. The presence of the electron-donating methoxy group on the aromatic ring facilitates the intramolecular electrophilic aromatic substitution.[9]

The reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under refluxing acidic conditions.[6][8] The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich benzene ring to form the cyclized product.[6]

Caption: General workflow for the Bischler-Napieralski synthesis of this compound.

Step 1: Synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide

-

A mixture of 2-(3-methoxyphenyl)ethanamine (1.0 eq) and acetic anhydride or acetyl chloride (1.1 eq) is reacted, often in the presence of a base like triethylamine or pyridine, in a suitable solvent such as dichloromethane at room temperature.

-

The reaction mixture is stirred until the starting amine is consumed (monitored by TLC).

-

The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 3,4-Dihydro-5-methoxyisoquinoline

-

The N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 eq) is dissolved in a suitable solvent (e.g., toluene or acetonitrile).

-

Phosphorus oxychloride (POCl₃) (typically 2-3 eq) is added, and the mixture is heated to reflux for several hours.

-

After cooling, the excess POCl₃ is carefully quenched, and the mixture is basified.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

Step 3: Aromatization to this compound

-

The crude 3,4-dihydro-5-methoxyisoquinoline is dissolved in a high-boiling solvent (e.g., xylene or decalin).

-

A dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C), is added.

-

The mixture is heated at reflux for several hours until the dehydrogenation is complete (monitored by TLC or GC-MS).

-

The catalyst is removed by filtration through celite, and the solvent is evaporated.

-

The residue is then purified by column chromatography to yield this compound.

| Parameter | Value | Reference |

| Precursor | N-[2-(3-methoxyphenyl)ethyl]acetamide | [1] |

| Cyclizing Agent | POCl₃, P₂O₅, PPA | [6][8][9] |

| Dehydrogenation | Pd/C, heat | [10] |

| Typical Yield | Moderate to good | [7] |

Modern Synthetic Approaches: Precision and Versatility

While classical methods are workhorses in isoquinoline synthesis, modern organic chemistry has introduced a range of powerful, often milder, and more versatile techniques. These methods frequently employ transition-metal catalysis to achieve bond formations with high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have revolutionized the synthesis of biaryl and aryl-alkyne systems, and they can be adapted for the construction of the isoquinoline core.[1] For instance, an appropriately substituted bromo- or iodo-benzene derivative can be coupled with a suitable nitrogen-containing coupling partner, followed by a cyclization step.

A more direct approach involves the functionalization of a pre-existing halogenated this compound scaffold. For example, 8-bromo-5-methoxyisoquinoline can be readily prepared and then subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C8 position, enabling the rapid generation of diverse compound libraries for drug discovery programs.[1]

A plausible modern route could involve the synthesis of a substituted pyridine derivative which is then coupled with a boronic acid derivative of a substituted benzene, followed by an intramolecular cyclization to form the isoquinoline ring.

Caption: A conceptual workflow for a modern, palladium-catalyzed approach to substituted isoquinolines.

Characterization of this compound

Unequivocal identification of the synthesized this compound is paramount and is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum provides distinct signals for the aromatic protons of the isoquinoline core, with their chemical shifts and coupling patterns being influenced by the position of the methoxy group. A characteristic singlet for the methoxy protons is also observed.[1] |

| ¹³C NMR | The carbon-13 NMR spectrum will show distinct resonances for each of the ten carbon atoms in the molecule, with the chemical shift of the carbon attached to the methoxy group and the other aromatic carbons providing key structural information. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-O stretching of the methoxy group.[1] |

| Mass Spectrometry | Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns, including the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).[1] |

Table of Expected Spectroscopic Data for this compound:

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity |

| OCH₃ | ~3.9 | s |

| Aromatic H's | 7.0 - 8.5 | m |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| OCH₃ | ~55 |

| Aromatic C's | 110 - 160 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch | |

| ~1600, ~1500 | C=C/C=N ring stretch | |

| ~1250 | C-O stretch (asymmetric) | |

| ~1030 | C-O stretch (symmetric) |

| Mass Spectrometry | m/z | Assignment |

| 159 | [M]⁺ | Molecular Ion |

| 144 | [M - CH₃]⁺ | Loss of methyl radical |

| 116 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Note: Predicted spectroscopic data are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Conclusion and Future Directions

The synthesis of this compound remains a topic of significant interest due to its role as a versatile building block in medicinal chemistry. While classical methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions provide reliable and scalable routes, modern transition-metal-catalyzed methods offer increased flexibility and functional group tolerance, enabling the rapid generation of diverse molecular libraries. The choice of synthetic strategy will ultimately depend on factors such as the desired scale of production, the availability of starting materials, and the need for specific substitution patterns. As our understanding of disease pathways deepens, the demand for novel and complex isoquinoline-based scaffolds will continue to grow, driving further innovation in the synthesis of this important heterocyclic system.

References

-

Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C. Catalysis Science & Technology, 2015. (URL: [Link])

-

Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C | Request PDF. ResearchGate. (URL: [Link])

-

Pomeranz-Fritsch Reaction. Name Reactions in Organic Synthesis, 2005. (URL: [Link])

-

5-Methoxyquinoline - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 1951. (URL: [Link])